Quantified Nucleophilicity and Steric Bulk Relative to Benzyl Isocyanide
Direct comparison of nucleophilicity parameters (N, sN) from Mayr's reactivity database provides a quantitative measure of the intrinsic reactivity difference between tert-butyl isocyanide and benzyl isocyanide. The higher N value for tert-butyl isocyanide indicates a stronger nucleophile, while the lower sN value reflects its increased steric demand [1].
| Evidence Dimension | Nucleophilicity (N parameter) and Nucleophile-Specific Sensitivity (sN parameter) in dichloromethane |
|---|---|
| Target Compound Data | N = 5.47; sN = 0.77 |
| Comparator Or Baseline | Benzyl isocyanide: N = 4.90; sN = 0.74 |
| Quantified Difference | N difference: +0.57 (11.6% higher nucleophilicity); sN difference: +0.03 (higher steric demand) |
| Conditions | Determined in dichloromethane solvent |
Why This Matters
This quantifies the trade-off between enhanced nucleophilicity and increased steric hindrance for tert-butyl isocyanide, allowing researchers to select the reagent based on the specific steric and electronic requirements of their target reaction.
- [1] Mayr, H.; et al. Mayr's Database of Reactivity Parameters. Isonitriles. LMU Munich. Accessed 2026. View Source
